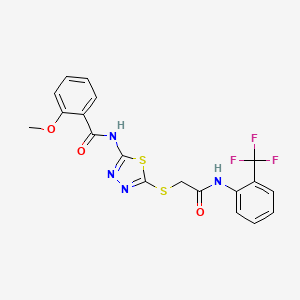

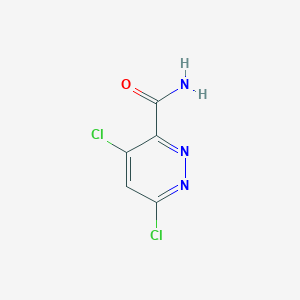

![molecular formula C22H21N5O2 B3013136 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide CAS No. 2034376-95-7](/img/structure/B3013136.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class. This class of compounds is known for its biological significance, which includes various pharmacological activities. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential for biological activity based on the known properties of similar triazolopyrimidine derivatives.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been achieved through different methods. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be performed via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, starting from N-(pyridin-2-yl)benzimidamides. This method features metal-free oxidative N-N bond formation, short reaction times, and high yields . Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives can be accomplished by reacting enaminones with amino-triazoles . These methods could potentially be adapted for the synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. This fused ring system is a common feature in compounds with various biological activities. The specific substituents attached to this core structure, such as the propyl and benzyloxy groups in the compound of interest, can significantly influence the compound's chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives is influenced by the presence of the triazole and pyrimidine rings. These heterocyclic components can participate in various chemical reactions, including annulation, substitution, and coupling reactions, as demonstrated in the synthesis of related compounds . The functional groups attached to the core structure, such as amides and ethers, also contribute to the compound's reactivity profile.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide are not detailed in the provided papers, similar compounds exhibit moderate effects against bacterial and fungal species, suggesting potential antimicrobial properties . The solubility, stability, and other physicochemical properties would be influenced by the heterocyclic core and the nature of the substituents, which could be investigated through experimental studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis of Pyrimidine Derivatives : A study demonstrated the synthesis of novel pyrimidine derivatives, including those with a [1,2,4]triazolo[1,5-a]pyrimidine structure, which is closely related to the chemical . These derivatives have been evaluated for their potential in various applications, including medicinal chemistry and material science (El-Agrody et al., 2001).

Metal-Free Synthesis Approach : A metal-free approach for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines, a core structure similar to the compound , was developed. This methodology is significant for environmentally friendly synthesis processes and has potential applications in drug development and material sciences (Zheng et al., 2014).

Biological and Antimicrobial Activities

Antimicrobial Properties : Research on compounds structurally similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide showed significant antimicrobial activity. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).

Biological Evaluation of Derivatives : Various derivatives of pyrimidines, including triazolopyrimidines, have been synthesized and evaluated for their biological activities. These studies are crucial for understanding the potential therapeutic applications of these compounds (Bhuiyan et al., 2006).

Supramolecular Chemistry

- Supramolecular Assemblies : Novel pyrimidine derivatives have been synthesized and investigated as ligands for creating hydrogen-bonded supramolecular assemblies. This research is significant for the development of novel materials with potential applications in nanotechnology and material science (Fonari et al., 2004).

Theoretical Studies and Computational Chemistry

- Density Functional Theory (DFT) Calculations : DFT calculations have been performed to investigate the geometry and electronic properties of pyrimidine derivatives. This research aids in understanding the chemical behavior and potential applications of these compounds in various fields (Farag & Fahim, 2019).

Eigenschaften

IUPAC Name |

3-phenylmethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c28-21(23-11-5-8-18-13-24-22-25-16-26-27(22)14-18)19-9-4-10-20(12-19)29-15-17-6-2-1-3-7-17/h1-4,6-7,9-10,12-14,16H,5,8,11,15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSFHIXUDFGVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

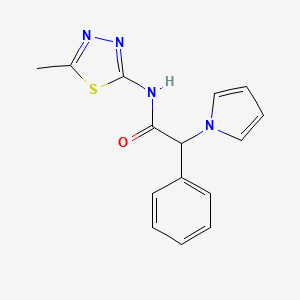

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)

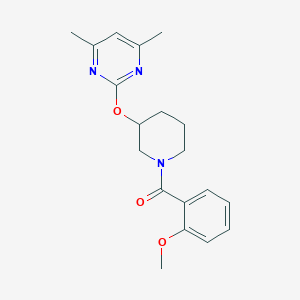

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

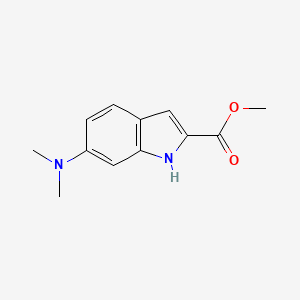

![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)

![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)